1-Acetyl-3-hydroxycholan-24-oic acid
Description
Properties
IUPAC Name |
4-(1-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-15(5-10-24(29)30)20-8-9-21-19-7-6-17-13-18(28)14-23(16(2)27)26(17,4)22(19)11-12-25(20,21)3/h15,17-23,28H,5-14H2,1-4H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWTZEMFQOBISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(C(CC(C4)O)C(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612479 | |
| Record name | 1-Acetyl-3-hydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4057-84-5 | |
| Record name | 1-Acetyl-3-hydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of 1 Acetyl 3 Hydroxycholan 24 Oic Acid
Regioselective Acetylation of Lithocholic Acid
Direct acetylation of lithocholic acid would primarily target the more accessible 3α-hydroxyl group. cas.cztandfonline.com To achieve the desired 1-acetyl-3-hydroxy structure, a precursor with hydroxyl groups at both the C-1 and C-3 positions is necessary. Once a 1,3-diol is synthesized, regioselective acetylation becomes the key challenge.
Enzyme-catalyzed reactions using lipases have shown high regioselectivity in the acetylation of bile acids. nih.gov The selectivity is dictated by the enzyme's active site, which can differentiate between the steric and electronic environments of various hydroxyl groups on the steroid scaffold. Another approach involves employing hydrogen-bond-activating principles, where a catalyst like acetate (B1210297) can form a complex with a diol, enabling monoacylation with high regioselectivity under mild conditions. nih.gov The inherent structure of the diol and its interaction with the catalyst direct the acetylation to a specific hydroxyl group. nih.gov For instance, the 3α-OH is generally less sterically hindered than the axial hydroxyls at C-7 and C-12, making it a primary target for acetylation. tandfonline.com A synthetic strategy for the target compound would likely involve protecting the 3-OH group, introducing the 1-acetyl group, and then deprotecting at C-3.
Synthesis of Lithocholic Acid and its Analogues for Derivatization
Lithocholic acid (LCA) and other bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA) are the foundational starting materials for producing more complex derivatives. nih.govcas.cz LCA itself is a secondary bile acid, formed in the colon by bacterial 7α-dehydroxylation of CDCA. nih.gov These natural products serve as versatile building blocks for chemical synthesis. nih.govfrontiersin.org
Protecting the C-24 carboxylic acid group is a critical first step in many synthetic routes to prevent its interference with reagents targeting the hydroxyl groups.
Common esterification methods include:
Acid-Catalyzed Esterification: Reacting the bile acid with an alcohol (e.g., methanol, ethanol) in the presence of a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. cas.cz
Acetyl Chloride Method: A reagent of acetyl chloride mixed with an alcohol provides a rapid and simple method for forming esters of steroid carboxylic acids. nih.gov For example, methyl esters of C24 bile acids can be formed almost instantly at 50°C using acetyl chloride/methanol. nih.gov
One-Pot Esterification and Acetylation: It is possible to combine esterification of the carboxyl group and selective acetylation of the 3α-hydroxyl group in a single step by refluxing the bile acid with an acetic acid ester (like ethyl acetate) in the presence of p-toluenesulfonic acid. cas.cz
Table 1: Comparison of Esterification and Acetylation Methods for Cholic Acid
| Method | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| One-Pot | Cholic acid, ethyl acetate, p-toluenesulfonic acid, water | Ethyl 3α-acetoxy-7α,12α-dihydroxy-5β-cholanate | 85% | cas.cz |
| One-Pot | Cholic acid, butyl acetate, p-toluenesulfonic acid, water | Butyl 3α-acetoxy-7α,12α-dihydroxy-5β-cholanate | 86% | cas.cz |
| One-Pot | Deoxycholic acid, ethyl acetate, p-toluenesulfonic acid, water | Ethyl 3α-acetoxy-12α-hydroxy-5β-cholanate | 79% | cas.cz |
Selective modification of one hydroxyl group in the presence of others requires a robust protection strategy. The choice of protecting group is crucial, as it must be stable under various reaction conditions and easily removable. tandfonline.com
Acetates: The acetyl group is a widely used protecting group in bile acid chemistry due to its ease of introduction and removal. tandfonline.com The relative reactivity of the hydroxyl groups (3α > 7α > 12α) often allows for selective acetylation.
Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are commonly used to protect hydroxyl functions, offering stability and selective removal options. researchgate.net
4-Methoxybenzyl (MPM) Ethers: These can be used for mild protection of hydroxyl groups. researchgate.net
The strategic protection and deprotection of these groups are fundamental to multi-step syntheses involving polyhydroxylated bile acids. researchgate.net
The conversion of a hydroxyl group to an amino group introduces new functionality to the bile acid scaffold. This is typically achieved in a two-step sequence involving the Mitsunobu and Staudinger reactions.
Mitsunobu Reaction: This reaction converts a primary or secondary alcohol into a variety of other functional groups, including an azide (B81097), with a complete inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The alcohol is activated by a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). wikipedia.org An azide source, such as diphenylphosphoryl azide (DPPA), is used as the nucleophile to displace the activated hydroxyl group, forming a steroidal azide. commonorganicchemistry.com The reaction's success can be influenced by the acidity of the nucleophile and steric hindrance around the alcohol. researchgate.netresearchgate.net
Staudinger Reaction: This reaction provides a mild method for reducing an organic azide to a primary amine. wikipedia.orgnumberanalytics.com The azide is treated with a phosphine (typically triphenylphosphine), which forms an iminophosphorane intermediate with the loss of nitrogen gas. wikipedia.orgalfa-chemistry.com Subsequent hydrolysis of this intermediate yields the desired primary amine and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org This method is advantageous as it avoids harsh reducing agents that could affect other functional groups on the steroid. numberanalytics.com
This two-reaction sequence allows for the stereospecific introduction of an amino group at a previously hydroxylated position.
Advanced Synthetic Approaches to 1-Acetyl-3-hydroxycholan-24-oic Acid and its Structural Variants
Creating the 1-acetyl functionality requires introducing an oxygen-containing group at the C-1 position, which is not present in common bile acids. This is often accomplished through oxidation reactions.
Oxidation of hydroxyl groups to ketones is a cornerstone of steroid modification. The resulting keto-bile acids are versatile intermediates. For example, creating a 1-keto bile acid would be a key step toward synthesizing a 1-hydroxy derivative (via reduction) which could then be acetylated.
Catalytic Oxidation: Various methods exist for the selective oxidation of bile acid hydroxyl groups. For instance, the selective oxidation of the 3α-hydroxyl group of methyl cholate (B1235396) can be achieved using silver carbonate (Ag2CO3) on Celite in boiling toluene. nih.gov Other methods use reagents like potassium dichromate in acetic acid for oxidizing the C-7 hydroxyl. nih.gov Platinum-based catalysts have also been studied for alcohol oxidation, where the presence of hydroxyl groups on the catalyst surface can promote activity. rsc.org
Oppenauer Oxidation: This is a classic and gentle method for selectively oxidizing secondary alcohols to ketones. wikipedia.org The reaction uses an aluminum alkoxide catalyst, such as aluminum isopropoxide, with a large excess of a ketone (e.g., acetone) as the hydride acceptor. wikipedia.orgbyjus.com This equilibrium-driven reaction is highly selective for alcohols and does not typically affect other sensitive groups. wikipedia.org It is particularly useful for acid-labile substrates and has been widely applied in the synthesis of steroids. wikipedia.orgjk-sci.com A disadvantage can be the high temperatures required, though modern variations have been developed to proceed under milder conditions. byjus.comjk-sci.com
Table 2: Examples of Oxidation Reactions on Bile Acid Scaffolds
| Starting Material | Reagents/Method | Product | Reference |
|---|---|---|---|
| Cholic Acid (CA) | K2Cr2O7, NaOAc, Acetic Acid | 3α,12α-dihydroxy-7-keto-5β-cholanic acid | nih.gov |
| Methyl Cholate | Ag2CO3/Celite, Toluene | Methyl 7α,12α-dihydroxy-3-keto-5β-cholanate | nih.gov |
| Pregnenolone | Oppenauer Oxidation | Progesterone | wikipedia.org |
| 5-Unsaturated 3β-hydroxy steroids | Catalytic Oppenauer (Ru catalyst) | 4-en-3-one derivative | wikipedia.org |
| 3α,6α-dihydroxy-5β-cholanic acid | Selective Oxidation | 3α-hydroxy-6-keto-5β-cholanic acid | frontiersin.orgnih.gov |
By employing these advanced oxidative methods, a keto group can be installed at various positions on the steroid nucleus. Subsequent reduction would yield an axial or equatorial hydroxyl group depending on the reagents used, which could then be selectively acetylated to produce structural variants like the target molecule, this compound.
Stereochemical Control in Bile Acid Derivatization
The stereochemistry of the steroidal nucleus is a critical aspect of its biological function. Any chemical modification must, therefore, often proceed with a high degree of stereocontrol to retain or modulate its activity. The derivatization of bile acids, including the introduction of an acetyl group, is no exception.
The principal challenge in the synthesis of specific bile acid derivatives lies in achieving site-selective and stereoselective functionalization. The rigid chair conformation of the cyclohexane (B81311) rings in the steroid nucleus means that axial and equatorial substituents exhibit different reactivities. In the context of creating this compound, the stereochemistry at the C-3 position is of paramount importance.
Methods for achieving stereoselective hydroxylation and subsequent acetylation often rely on the use of sterically hindered reagents and directing groups. For instance, the synthesis of a related compound, 3α,7α,14α-trihydroxy-5β-cholan-24-oic acid, involved stereoselective remote-hydroxylation using dimethyldioxirane, followed by site-selective protection of the C-3 hydroxyl group. researchgate.net This highlights a common strategy: protecting existing hydroxyl groups to direct the reaction to a specific site, followed by deprotection.
In the case of acetylating a pre-existing 3-hydroxy group, the stereochemical outcome (i.e., whether the α or β acetyl ester is formed) depends on the stereochemistry of the starting alcohol (3α-ol or 3β-ol) and the reaction conditions. Acetylation of a 3α-hydroxy group, which is typical for common bile acids, with reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base, generally proceeds with retention of configuration. The accessibility of the hydroxyl group (axial vs. equatorial) can influence reaction rates. For example, equatorial hydroxyl groups are generally more accessible and react faster than their axial counterparts.
Key strategies for stereochemical control in bile acid derivatization include:
Use of Bulky Reagents: To favor attack from the less hindered face of the steroid.
Neighboring Group Participation: Where a nearby functional group influences the stereochemical outcome of a reaction.
Enzymatic Transformations: Biocatalysts like specific hydroxysteroid dehydrogenases can offer exquisite stereoselectivity.
The following table provides a conceptual overview of how stereoselectivity might be approached in the synthesis of a 3-acetylated cholanic acid derivative.
| Reaction Step | Reagent/Catalyst | Stereochemical Consideration | Potential Outcome on 3-hydroxycholan-24-oic acid |
| Selective Hydroxylation | Specific Cytochrome P450 enzymes or tailored chemical oxidants | Introduction of a hydroxyl group at a specific carbon with defined stereochemistry (α or β). | Formation of a specific 3-hydroxy isomer as a precursor. |
| Stereoselective Reduction | Sterically hindered hydrides (e.g., L-Selectride®) on a 3-keto precursor | Approach of the hydride from the less hindered face to yield a specific alcohol isomer. | Predominant formation of either the 3α- or 3β-hydroxy isomer. |
| Acetylation | Acetic anhydride, pyridine | The stereochemistry of the hydroxyl group is typically retained. | Conversion of a 3α-hydroxy group to a 3α-acetoxy group. |
Chemical Reactivity and Further Functionalization of this compound
The presence of the acetyl group at C-1, the hydroxyl group at C-3, and the carboxylic acid at C-24 endows this compound with multiple sites for further chemical transformations.
The hydroxyl and acetyl groups on the steroid nucleus, as well as the carboxylic acid side chain, are susceptible to oxidation and reduction reactions.
Oxidation: The 3-hydroxyl group can be oxidized to a ketone, yielding 1-Acetyl-3-oxocholan-24-oic acid. This transformation is commonly achieved using oxidizing agents such as chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), or milder, more selective methods like Swern or Dess-Martin periodinane oxidation. The choice of oxidant is crucial to avoid unintended side reactions, such as the cleavage of the acetyl group. Electrochemical oxidation has also been explored as a method to simulate the metabolic oxidation of bile acids, leading to the formation of keto-derivatives. mdpi.com For instance, the electrochemical oxidation of cholic acid can yield various keto products, including 3-oxo derivatives. mdpi.comnih.gov
The acetyl group itself is generally stable to oxidation under conditions used for alcohol oxidation. However, under more vigorous conditions, the acetyl group could be cleaved. The side chain can also undergo oxidation, although this is less common in laboratory settings unless specifically targeted. In biological systems, the side chain is shortened via a process similar to the β-oxidation of fatty acids. researchgate.netnih.gov
Reduction: The acetyl group can be reduced back to a hydroxyl group, though this is a less common transformation unless the acetyl group was introduced as a protecting group. More relevant is the potential reduction of other functional groups that might be introduced. For example, if the 3-hydroxyl group were oxidized to a ketone, its subsequent stereoselective reduction would be a key step in accessing different stereoisomers.
The carboxylic acid group at C-24 can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). doaj.org This would yield 1-Acetyl-cholan-3,24-diol. The resulting alcohol could then be further functionalized.
A summary of potential oxidation and reduction reactions is presented in the table below.
| Functional Group | Reaction | Reagent | Product |
| 3-Hydroxyl | Oxidation | PCC, Dess-Martin Periodinane | 3-Keto |
| 24-Carboxylic Acid | Reduction | LiAlH4, BH3 | 24-Hydroxyl |
| 1-Acetyl | Hydrolysis (a form of reduction) | Base or Acid Catalysis | 1-Hydroxyl |
Both the acetyl group and the carboxylic acid side chain are sites for nucleophilic substitution reactions.
Reactions at the Acetyl Group: The acetyl group is an ester and can undergo nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com The most common reaction is hydrolysis, either acid or base-catalyzed, to regenerate the 1-hydroxyl group. This is often a deprotection step in a multi-step synthesis. Other nucleophiles, such as amines or alkoxides, could potentially displace the acetate, but this is less common than hydrolysis.
Reactions at the Carboxyl Group: The carboxylic acid at C-24 is a versatile handle for derivatization via nucleophilic acyl substitution. chadsprep.comkhanacademy.org It can be converted into a variety of other functional groups:
Esterification: Reaction with an alcohol in the presence of an acid catalyst yields an ester. This is often done to protect the carboxylic acid or to modulate the lipophilicity of the molecule.
Amide Formation: The carboxylic acid can be coupled with an amine to form an amide. This requires activation of the carboxylic acid, for example, by converting it to an acid chloride (using thionyl chloride or oxalyl chloride) or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU. In nature, bile acids are conjugated with glycine (B1666218) or taurine (B1682933) to form amide linkages. researchgate.net
Conversion to Acid Chloride: As mentioned, reaction with thionyl chloride (SOCl2) or oxalyl chloride converts the carboxylic acid to a more reactive acid chloride, which can then readily react with a wide range of nucleophiles.
The table below outlines some key nucleophilic substitution reactions for the carboxyl group.
| Starting Group | Reagent | Nucleophile | Product |
| 24-Carboxylic Acid | SOCl2 | - | 24-Acyl Chloride |
| 24-Acyl Chloride | R-OH (Alcohol) | R-O⁻ | 24-Ester |
| 24-Acyl Chloride | R-NH2 (Amine) | R-NH2 | 24-Amide |
| 24-Carboxylic Acid | DCC, R-NH2 | R-NH2 | 24-Amide |
Molecular Interactions and Receptor Biology of 1 Acetyl 3 Hydroxycholan 24 Oic Acid and Its Parent Lithocholic Acid
Ligand-Receptor Binding Dynamics
The bioactivity of lithocholic acid (LCA), the parent compound of 1-Acetyl-3-hydroxycholan-24-oic acid, is largely mediated through its interaction with specific nuclear and cell-surface receptors. These interactions trigger downstream signaling cascades that influence a variety of physiological processes.
Interaction with Nuclear Receptors: Focus on Vitamin D Receptor Activation (non-calcaemic effects)
Lithocholic acid is recognized as a physiological ligand for the Vitamin D Receptor (VDR), a nuclear receptor that traditionally mediates calcium and bone metabolism. nih.gov However, LCA's binding affinity is considered weak compared to the primary VDR ligand, 1α,25-dihydroxyvitamin D₃ [1,25(OH)₂D₃]. mdpi.comacs.org Despite this, the interaction leads to significant non-calcaemic effects, primarily related to detoxification and immune modulation.
Activation of VDR by LCA induces the expression of genes involved in xenobiotic metabolism, notably enzymes from the cytochrome P450 family such as CYP3A and the vitamin D-catabolizing enzyme CYP24A1. pnas.orgnih.gov This suggests a role for the LCA-VDR axis in cellular defense and the regulation of its own metabolism. pnas.org Research has demonstrated that LCA acts as a selective VDR ligand that functions preferentially in the lower intestine, particularly the ileum. nih.govnih.gov This localized action points to a signaling link between the intestinal microbiome, which produces LCA, and host VDR function. nih.gov Furthermore, in a VDR-dependent manner, oral administration of LCA has been shown to attenuate dextran (B179266) sulfate (B86663) sodium-induced colitis in mouse models, highlighting its immunomodulatory and anti-inflammatory potential. mdpi.com
While direct studies on this compound are limited, research into other LCA derivatives has shown that modifications to the sterol's core structure can significantly alter VDR binding and activity. For instance, modifying the 3-hydroxyl group can enhance the interaction with key amino acid residues within the VDR's ligand-binding domain, suggesting that acetylation at this position could modulate receptor activation. acs.org
Table 1: Lithocholic Acid (LCA) Interaction with Vitamin D Receptor (VDR)
| Parameter | Finding | Reference |
|---|---|---|
| Receptor | Vitamin D Receptor (VDR) | nih.govmdpi.com |
| Binding Affinity | Weak agonist compared to 1,25(OH)₂D₃ | mdpi.comacs.org |
| Primary Site of Action | Ileum (lower intestine) | nih.govnih.gov |
| Non-Calcaemic Effects | Induction of CYP3A and CYP24A1 expression; attenuation of colitis | pnas.orgnih.govmdpi.com |
Binding to G-protein Coupled Receptors (TGR5) in Cellular Models
Lithocholic acid is one of the most potent endogenous agonists for the Takeda G-protein coupled receptor 5 (TGR5), also known as GPBAR1. nih.govfrontiersin.org TGR5 is a cell-surface receptor highly expressed in various tissues, including intestinal L-cells, and its activation by LCA triggers several metabolic signaling pathways. mdpi.comnih.govphysoc.org
In cellular models, the binding of LCA to TGR5 stimulates the Gsα subunit of its associated G-protein, which in turn activates adenylyl cyclase. nih.gov This leads to an increase in intracellular cyclic AMP (cAMP), a key second messenger. physoc.orgnih.gov This signaling cascade has been linked to multiple outcomes. For example, in intestinal L-cells, TGR5 activation by LCA enhances the secretion of glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone involved in glucose homeostasis. physoc.org In C2C12 muscle cells, LCA activates the TGR5/AKT signaling pathway, which promotes protein synthesis and enhances the myogenic process, ultimately contributing to skeletal muscle regeneration and hypertrophy. nih.govnih.govelifesciences.org
Table 2: Lithocholic Acid (LCA) Binding to TGR5
| Parameter | Finding | Reference |
|---|---|---|
| Receptor | G-protein Coupled Receptor 5 (TGR5/GPBAR1) | nih.govfrontiersin.org |
| Activity | Potent endogenous agonist | mdpi.comnih.govfrontiersin.org |
| Signaling Pathway | Gsα → Adenylyl Cyclase → ↑ cAMP | physoc.orgnih.gov |
| Cellular Response | Increased GLP-1 secretion; enhanced myogenesis | nih.govphysoc.orgnih.gov |
Modulation of Farnesoid X Receptor (FXR) Signaling Pathways
The interaction between lithocholic acid and the Farnesoid X Receptor (FXR), a nuclear receptor crucial for bile acid homeostasis, is complex. While some studies classify LCA as an FXR agonist, its potency is lower than other bile acids like chenodeoxycholic acid (CDCA). nih.govpnas.org More specifically, detailed investigations have revealed that LCA can act as an FXR antagonist with partial agonist activity. nih.gov
In a cellular context, this antagonistic behavior is significant. For example, LCA has been shown to decrease the expression of the bile salt export pump (BSEP), a key transporter in the liver for bile acid efflux. nih.gov This effect is achieved by antagonizing the FXR activation induced by more potent agonists. nih.gov In in vitro co-activator assays, LCA was found to inhibit CDCA-induced FXR activation with an IC₅₀ of approximately 1 micromolar. nih.gov This modulation of FXR signaling suggests that LCA can play a counter-regulatory role in bile acid management, which may contribute to its cholestatic properties at high concentrations. nih.gov
Table 3: Lithocholic Acid (LCA) Modulation of Farnesoid X Receptor (FXR)
| Parameter | Finding | Reference |
|---|---|---|
| Receptor | Farnesoid X Receptor (FXR) | nih.govnih.gov |
| Activity | Antagonist with partial agonist activity | nih.gov |
| Mechanism | Decreases agonist-induced FXR transactivation | nih.gov |
| Downstream Effect | Down-regulation of Bile Salt Export Pump (BSEP) expression | nih.gov |
Enzymatic Modulation and Molecular Mechanisms
Beyond direct receptor binding, lithocholic acid influences cellular processes by modulating the activity and expression of key enzymes.
Modulation of NAPE-PLD Dimer Assembly and Catalysis
N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a membrane-associated enzyme responsible for producing bioactive lipid amides, such as the endocannabinoid anandamide. nih.govnih.gov While certain bile acids, like deoxycholic acid, have been found to bind to NAPE-PLD and enhance its dimer assembly and catalytic activity, lithocholic acid exhibits the opposite effect. nih.govnih.gov
Research has identified LCA as a reversible inhibitor of NAPE-PLD. nih.govnih.govgenecards.org It binds to the enzyme with a dissociation constant (KD) of approximately 20 μM but, unlike activators, it impedes the enzyme's function, with a measured half-maximal inhibitory concentration (IC₅₀) of about 68 μM. nih.govnih.gov This inhibitory action highlights the nuanced and often opposing roles different bile acids play in regulating lipid signaling pathways. The enzyme's response appears sensitive to the number and position of hydroxyl groups on the bile acid's steroid core. nih.govnih.gov
Modulation of Cytochrome P450 Enzyme Expression in Experimental Systems
As noted in the context of VDR activation, lithocholic acid is a significant modulator of cytochrome P450 (CYP) enzyme expression. CYPs are a superfamily of enzymes critical for the metabolism of a vast array of endogenous and exogenous compounds, including bile acids themselves. amegroups.orgnih.govopenanesthesia.org
In experimental systems, LCA has been shown to up-regulate the expression of CYP3A enzymes, particularly CYP3A4 in humans, through its activation of the VDR. pnas.orgnih.gov This induction is part of a detoxification pathway, as CYP3A enzymes can hydroxylate LCA, facilitating its elimination. amegroups.orgnih.gov Specifically, CYP3A catalyzes the oxidation of LCA at the C-3 position to form 3-ketocholanoic acid. nih.gov
Furthermore, LCA treatment induces the expression of CYP24A1, the 24-hydroxylase enzyme responsible for the catabolism of vitamin D metabolites. pnas.orgnih.gov This cross-regulatory activity links bile acid signaling directly to the control of vitamin D homeostasis.
Inhibition of EphA2 Receptor Activation by Lithocholic Acid Derivatives
The EphA2 receptor, a member of the largest family of receptor tyrosine kinases, has emerged as a significant target in cancer therapy due to its frequent overexpression in various tumors and its role in promoting tumorigenesis and metastasis. nih.govresearchgate.net Researchers have identified lithocholic acid (LCA), a secondary bile acid, as a foundational molecule for developing antagonists that can block the activation of the EphA2 receptor. nih.govfigshare.comacs.org This section details the molecular interactions and inhibitory activities of LCA and its derivatives, including this compound, against the EphA2 receptor.
Lithocholic acid has been identified as a competitive and reversible inhibitor of the EphA2-ephrinA1 interaction, with a reported inhibitory constant (Ki) of 49 µM. nih.gov It functions by disrupting the protein-protein interaction between the EphA2 receptor and its ligand, ephrin-A1, rather than by inhibiting the intracellular kinase domain directly. nih.govresearchgate.net This antagonistic action prevents the autophosphorylation of the receptor, a critical step in its activation cascade. nih.govresearchgate.net Studies have shown that LCA effectively inhibits ephrinA1-Fc-induced EphA2 phosphorylation in human prostate (PC3) and colon (HT29) adenocarcinoma cell lines, with IC₅₀ values of 48 µM and 66 µM, respectively. nih.gov
The exploration of the structure-activity relationships (SAR) of LCA derivatives has provided critical insights into the molecular requirements for EphA2 receptor antagonism. nih.gov Molecular modeling and binding assays have revealed that the carboxylate group at the C-24 position of the cholanic acid scaffold is essential for disrupting the EphA2-ephrin-A1 binding. nih.gov In contrast, modifications to the hydroxyl group at the C-3 position have a significant impact on the inhibitory potency.
Specifically, the acetylation of the 3-hydroxyl group, which results in This compound , leads to a derivative with a lower affinity for the EphA2 receptor compared to the parent lithocholic acid. nih.gov This suggests that the presence of the acetyl group is detrimental to the binding interaction. Similarly, oxidation of this hydroxyl group also diminishes the compound's inhibitory capability. nih.gov Interestingly, removal of the 3α-hydroxyl group to form cholanic acid results in a more potent inhibitor of the EphA2-ephrin-A1 interaction than lithocholic acid itself. nih.gov
To enhance the potency of LCA-based inhibitors, researchers have synthesized a series of derivatives by conjugating various α-amino acids to the carboxyl group of LCA. nih.govacs.orgnih.gov This approach has yielded significantly more potent antagonists. The structure-activity relationships of these conjugates indicate that a lipophilic amino acid side chain is crucial for achieving high potency. nih.govnih.govfigshare.com
One of the most potent derivatives identified is the L-tryptophan conjugate of lithocholic acid, known as UniPR126 or PCM126. nih.govunipr.it This compound disrupts the EphA2-ephrinA1 interaction and blocks EphA2 phosphorylation in prostate cancer cells at low micromolar concentrations, demonstrating a significant improvement in potency over the parent lithocholic acid. nih.govacs.orgnih.gov The enhanced activity is attributed to the stereoelectronic complementarity between the conjugate and the ligand-binding domain of the EphA2 receptor. nih.gov
The inhibitory effects of these lithocholic acid derivatives extend to cellular functions mediated by EphA2 activation. For instance, activation of EphA2 is known to cause changes in cell morphology, such as cell rounding and retraction, which are linked to cancer cell invasiveness. nih.govnih.gov Lithocholic acid has been shown to inhibit this ephrinA1-induced cell rounding in PC3 cells. nih.gov The more potent amino acid conjugates are also effective at blocking these cellular responses, highlighting their potential as therapeutic agents. nih.gov
The following tables summarize the inhibitory activities of lithocholic acid and its key derivatives against the EphA2 receptor.
Table 1: Inhibitory Activity of Lithocholic Acid (LCA) Against EphA2
| Parameter | Cell Line | Value | Reference |
| Ki (EphA2-ephrinA1) | - | 49 µM | nih.gov |
| IC₅₀ (EphA2 Phosphorylation) | PC3 | 48 µM | nih.gov |
| IC₅₀ (EphA2 Phosphorylation) | HT29 | 66 µM | nih.gov |
Table 2: Structure-Activity Relationship of LCA Derivatives at the C-3 Position
| Compound | Modification | Relative Affinity vs. LCA | Reference |
| This compound | Acetylation of 3-OH | Lower | nih.gov |
| Cholanic acid | Removal of 3-OH | Higher | nih.gov |
| Isolithocholic acid | Inversion of 3-OH (3β-OH) | Similar | nih.gov |
Pre Clinical Biological Activities and Mechanistic Investigations of 1 Acetyl 3 Hydroxycholan 24 Oic Acid and Analogues Non Human and in Vitro Studies
Cellular Pathway Modulation in Experimental Models
Bile acid analogues have been shown to influence fundamental cellular processes, including programmed cell death (apoptosis) and selective toxicity against cancerous cells.
A growing body of research indicates that certain bile acids and their derivatives can trigger apoptosis in various cancer cell lines. mdpi.com Lithocholic acid (LCA), the non-acetylated parent compound of 1-Acetyl-3-hydroxycholan-24-oic acid, has been shown to induce apoptosis in human neuroblastoma, breast cancer, and prostate cancer cells. nih.govnih.gov The proposed mechanism for this anti-tumor effect involves the initiation of both intrinsic and extrinsic apoptotic pathways. nih.gov
In colon cancer cells, deoxycholic acid, another secondary bile acid, has been observed to induce apoptosis at high concentrations. researchgate.net The pro-apoptotic effects of some bile acid derivatives are linked to their ability to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to a reduction in the mitochondrial membrane potential and activation of the caspase cascade. nih.govresearchgate.net For instance, a derivative of oleanolic acid, a triterpenoid (B12794562) with structural similarities to bile acids, was found to arrest the cell cycle in the G0/G1 phase and induce apoptosis in colorectal carcinoma cells. researchgate.net While direct studies on this compound are limited, the established pro-apoptotic activity of its parent compound and other bile acid derivatives in various cancer cell lines suggests a potential area for further investigation.
Table 1: Effects of Bile Acid Analogues on Apoptosis in Malignant Cell Lines
| Compound/Analogue | Cell Line | Key Apoptotic Events |
| Lithocholic Acid (LCA) | Neuroblastoma, Breast Cancer, Prostate Cancer | Induction of intrinsic and extrinsic apoptotic pathways. nih.govnih.gov |
| Deoxycholic Acid | Colon Cancer (Caco-2, HT-29) | Induction of apoptosis at high concentrations. researchgate.net |
| 3-beta-hydroxyolean-12-en-27-oic acid | Colorectal Carcinoma (COLO-205) | Down-regulation of Bcl-2, up-regulation of Bax, decreased mitochondrial membrane potential, caspase-3 activation. researchgate.net |
| Bile Acid Derivatives | Colon Cancer (HCT116) | Induction of apoptosis, reduced mitochondrial membrane potential, decreased Bcl-2 expression. nih.gov |
Research has highlighted the selective cytotoxic potential of certain bile acids against neuroblastoma cells, while sparing normal neuronal cells. nih.gov Specifically, lithocholic acid (LCA) has demonstrated a potent and selective anti-tumor effect in several human neuroblastoma cell lines, including BE(2)-m17, SK-n-SH, SK-n-MCIXC, and Lan-1, at concentrations that are not harmful to primary human neurons. nih.gov This selective cytotoxicity is a significant finding, as it suggests a therapeutic window for targeting neuroblastoma. The mechanism of cell death induced by LCA in most of these neuroblastoma cell lines is apoptosis. nih.gov However, in the Lan-1 cell line, the cell death triggered by LCA does not appear to be apoptotic, indicating multiple mechanisms of action. nih.gov While LCA shows promising selective cytotoxicity, it has also been reported to have non-selective cytotoxic effects on other fast-proliferating cells, which suggests that its specificity may be context-dependent. nih.gov The impact of the acetyl group in this compound on this differential cytotoxicity is yet to be determined.
Table 2: In Vitro Cytotoxicity of Bile Acid Analogues against Neuroblastoma Cells
| Compound/Analogue | Neuroblastoma Cell Line(s) | Key Findings |
| Lithocholic Acid (LCA) | BE(2)-m17, SK-n-SH, SK-n-MCIXC, Lan-1 | Selective cytotoxicity towards neuroblastoma cells compared to primary human neurons. nih.gov |
| Bola-amphiphilic TPP-based salts | HTLA-230, HTLA-ER | Exerted potent cytotoxic effects on both etoposide-sensitive and -resistant neuroblastoma cells. nih.gov |
Antimicrobial and Antifungal Research on Bile Acid Derivatives
Bile acids are known to possess antimicrobial properties that help control the bacterial population in the small intestine. nih.gov Synthetic modifications of bile acids, including acetylation, have been explored to enhance these activities. A study on the antifungal activity of bile acid-derived oxazoles found that peracetylated bile acids, used as starting materials, and their subsequent oxazole (B20620) derivatives exhibited notable inhibitory effects against Candida albicans. nih.govnih.gov Interestingly, the deacetylation of these oxazole derivatives led to a decrease in their antifungal activity, suggesting that the acetyl groups are crucial for their efficacy. nih.govnih.gov
Other research has focused on creating facially amphiphilic bile acid-based antimicrobials that are effective against a broad spectrum of bacteria and fungi, including multidrug-resistant strains. epa.gov These derivatives have also shown the ability to eradicate biofilms of pathogenic microbes like methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Candida albicans. epa.gov The antimicrobial action of some bile acids is linked to their ability to disrupt microbial membranes. epa.gov For instance, taurocholic acid (TCA), a conjugated bile acid, has been found to promote the colonization and dissemination of Candida albicans from the gastrointestinal tract by altering the host's defense system and microbiota. nih.govconicet.gov.ar
Table 3: Antimicrobial and Antifungal Activity of Bile Acid Derivatives
| Compound/Analogue | Target Organism(s) | Key Findings |
| Peracetylated bile acid-derived oxazoles | Candida albicans | Acetylated derivatives showed higher antifungal activity than their deacetylated counterparts. nih.govnih.gov |
| Facially amphiphilic bile acid derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | Broad-spectrum antimicrobial and antifungal activity, including against MDR strains and biofilms. epa.gov |
| Taurocholic Acid (TCA) | Candida albicans | Promotes fungal colonization and dissemination from the GI tract. nih.govconicet.gov.ar |
Anti-aging Mechanisms in Model Organisms (e.g., Yeast, Fruit Flies, Nematodes, Mice)
Emerging evidence suggests that bile acids may play a role in the regulation of aging and lifespan. nih.gov Lithocholic acid (LCA) has been shown to extend the chronological lifespan of yeast. nih.govepa.gov This effect is thought to be mediated by the induction of a mild stress response that leads to the remodeling of the mitochondrial membrane, ultimately enhancing the cell's long-term viability. epa.gov
In more complex organisms, studies on long-lived mouse models have revealed increased levels of several bile acids, suggesting a potential link between bile acid signaling and longevity. nih.gov Furthermore, LCA has been identified as a potential calorie restriction mimetic, as it can activate pathways associated with aging and improve health parameters in aged mice, such as alleviating insulin (B600854) resistance and enhancing physical function. nih.gov The anti-aging effects of some bile acids are also linked to their ability to modulate intestinal barrier function and the gut microbiota, both of which are known to change with age. jst.go.jp Fatty acid bile acid conjugates (FABACs) have also been hypothesized to have anti-aging effects on the skin. mdpi.com
Antioxidant Properties and Reactive Oxygen Species Modulation in Cell-based Assays
The role of bile acids as antioxidants is complex, with some studies reporting protective effects and others suggesting pro-oxidant activities. researchgate.net Certain bile acids, such as ursodeoxycholic acid (UDCA) and its taurine (B1682933) conjugate (TUDCA), have demonstrated antioxidant properties by scavenging reactive oxygen species (ROS) and upregulating the expression of antioxidant genes. researchgate.netnih.gov At physiological concentrations, some bile acids can inhibit the peroxidation of lipids by scavenging peroxyl radicals. researchgate.net
Conversely, under certain conditions, such as high lipid concentrations, bile acids may enhance lipid peroxidation. researchgate.net The lipophilicity of a bile acid is directly related to its cytotoxic potential, which can involve the induction of lipid peroxidation. mdpi.com While direct evidence for this compound is not available, studies on other acetylated compounds, such as acetylated phenolics, have shown that acetylation can enhance antioxidant activity. themedicalbiochemistrypage.orgnih.gov This suggests that the acetyl group in this compound could potentially modulate its antioxidant or pro-oxidant properties.
Role in Lipid and Glucose Homeostasis Regulation (cellular and animal models)
Bile acids are now recognized as crucial regulators of lipid and glucose metabolism, primarily through their interaction with the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5. researchgate.netnih.govnih.govepa.govresearchgate.net Activation of these receptors by bile acids influences a range of metabolic processes, including the synthesis and breakdown of lipids, the regulation of blood sugar levels, and energy expenditure. nih.govresearchgate.net
For example, bile acid signaling can inhibit the production of glucose in the liver (gluconeogenesis) and promote the storage of glucose as glycogen. researchgate.net In the intestine, bile acids can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion. researchgate.net The acetylation of FXR has been shown to inhibit its activity, which can lead to glucose intolerance. nih.gov This raises the possibility that acetylated bile acids, such as this compound, could modulate these pathways, although the exact mechanisms are yet to be elucidated. Furthermore, acetylated derivatives of deoxycholic acid and cholic acid can activate the pregnane (B1235032) X receptor (PXR), which is involved in the detoxification of hydrophobic bile acids. jst.go.jp
Supramolecular Chemistry and Self Assembly Properties of Bile Acid Derivatives
Formation of Inclusion Complexes with Organic Molecules
There is no available research detailing the formation of inclusion complexes between 1-Acetyl-3-hydroxycholan-24-oic acid and other organic molecules. The ability of a host molecule to encapsulate a guest molecule is highly dependent on the size, shape, and chemical complementarity of the host's cavity. The specific stereochemistry and functional group arrangement of this compound would determine the nature of any potential inclusion complexes.
Engineering of Molecular Tubes and Other Supramolecular Architectures
Information regarding the engineering of molecular tubes or other supramolecular architectures using this compound as a building block is not present in the scientific literature. The self-assembly of bile acids into higher-order structures like tubes, helices, and ribbons is governed by a delicate balance of intermolecular forces, including hydrogen bonding and hydrophobic interactions. The precise architecture formed is a direct consequence of the molecule's structure, which in this case remains unstudied.
Chiral Recognition Abilities in Solution and Crystalline Phases
There is no documented evidence of this compound being used for chiral recognition. The inherent chirality of the steroid backbone is a key feature that allows some bile acid derivatives to differentiate between enantiomers of other chiral molecules. This recognition can occur in the solution phase or be manifested in the selective inclusion of one enantiomer into a crystalline host lattice. However, no such studies have been conducted for this specific compound.
Table of Mentioned Compounds
Since no specific data could be found for the primary subject of this article, a table of related compounds encountered during the search is not applicable. The focus of the inquiry was strictly on "this compound," and no other compounds were discussed in the context of its properties.
Analytical Methodologies for Characterization and Quantification of 1 Acetyl 3 Hydroxycholan 24 Oic Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the complex three-dimensional structure of bile acids, including the orientation of substituents and the stereochemistry of chiral centers.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 1-Acetyl-3-hydroxycholan-24-oic acid. It provides detailed information about the carbon-hydrogen framework and the stereochemical arrangement of atoms. While mass spectrometry techniques can struggle to differentiate between bile acid isomers due to similar fragmentation patterns, NMR can distinguish subtle differences in the spatial orientation of hydroxyl and acetyl groups. researchgate.net
For this compound, 1H and 13C NMR spectra would be crucial. The chemical shifts in the 1H NMR spectrum would confirm the presence of the acetyl group, typically observed as a singlet around 2.0-2.2 ppm. The protons attached to carbons bearing hydroxyl and acetyl groups would exhibit characteristic chemical shifts and coupling constants, which are highly dependent on their stereochemical environment (axial vs. equatorial). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to map out the complete connectivity of the molecule and establish the precise location of the acetyl and hydroxyl groups on the cholan scaffold. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be particularly vital in determining the relative stereochemistry of the substituents by measuring through-space interactions between protons.
Interactive Data Table: Hypothetical ¹H NMR Chemical Shifts for this compound
| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | 4.5 - 4.7 | m | |
| H-3 | 3.5 - 3.7 | m | |
| -COCH₃ | 2.1 | s | |
| C-18 Me | 0.6 - 0.7 | s | |
| C-19 Me | 0.9 - 1.0 | s | |
| C-21 Me | 0.9 - 1.0 | d | 6-7 |
Note: This table represents hypothetical data for illustrative purposes.
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key functional moieties. A broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. Additionally, the C=O stretching of the ester (acetyl) group would be visible, typically in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations for the hydroxyl, acetyl, and carboxylic acid groups would be observed in the fingerprint region (1000-1300 cm⁻¹).
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) |
| O-H (Hydroxyl) | Stretching | 3200 - 3600 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |
| C=O (Acetyl) | Stretching | 1735 - 1750 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-O | Stretching | 1000 - 1300 |
Note: This table represents hypothetical data for illustrative purposes.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex biological mixtures and for its sensitive quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of bile acids in biological samples due to its high sensitivity and selectivity. nih.gov For the analysis of this compound, a reversed-phase liquid chromatography method would typically be employed, using a C18 column to separate it from other bile acids based on polarity. The mobile phase would likely consist of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. nih.gov
Following chromatographic separation, the compound would be detected by a tandem mass spectrometer, usually operating in negative ion mode via electrospray ionization (ESI). nih.gov Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored for highly selective and sensitive quantification. Stable-isotope-labeled internal standards are often used to ensure accuracy and precision. nih.gov
Interactive Data Table: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Value |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | [M-H]⁻ |
| Product Ion 1 (m/z) | Fragment corresponding to loss of H₂O |
| Product Ion 2 (m/z) | Fragment corresponding to loss of acetyl group |
Note: This table represents hypothetical data for illustrative purposes.
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like bile acids, a derivatization step is necessary to increase their volatility. For this compound, this would typically involve methylation of the carboxylic acid group and silylation of the hydroxyl group to form a volatile ester-silyl ether derivative.
The derivatized sample is then injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum provides a characteristic fragmentation pattern that can be used for identification by comparison to spectral libraries. GC-MS can provide excellent chromatographic resolution and is a robust method for metabolite analysis. nih.gov
X-ray Diffraction Analysis for Crystal Structure Determination
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including absolute stereochemistry. To perform this analysis on this compound, a suitable single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. mdpi.com
The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be calculated. This map is then used to determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and torsional angles. This technique would unequivocally establish the stereochemistry at all chiral centers of the steroid nucleus and the side chain of this compound. The crystal structure would also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.com
Interactive Data Table: Hypothetical Crystal Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z (molecules/unit cell) | 2 |
Note: This table represents hypothetical data for illustrative purposes.
Future Research Directions and Applications in Academic Sciences
Design and Synthesis of Novel Bile Acid-Derived Molecular Probes
The development of novel molecular probes is crucial for unraveling complex biological processes. Bile acids and their derivatives are increasingly being utilized as scaffolds for creating these probes due to their inherent biological activity and ability to interact with specific cellular targets. drugtargetreview.com
Future research will likely focus on leveraging the 1-Acetyl-3-hydroxycholan-24-oic acid backbone to create sophisticated molecular probes. By attaching fluorescent tags, photoaffinity labels, or other reporter groups to this bile acid derivative, scientists can design tools to:
Visualize and track biological processes: These probes can help in monitoring the transport and localization of bile acids within cells and tissues, providing insights into their metabolic pathways.
Identify and characterize protein interactions: By observing which proteins bind to these probes, researchers can uncover new receptors and transporters involved in bile acid signaling. drugtargetreview.com
Investigate disease mechanisms: Probes derived from this compound could be instrumental in studying diseases where bile acid metabolism is dysregulated.
The synthesis of such probes would involve strategic chemical modifications, building upon established methods for bile acid derivatization.
Investigation of Structure-Activity Relationships for Enhanced Biological Specificity
Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry and pharmacology. nih.govacs.org For bile acid derivatives, this involves systematically modifying their chemical structure and evaluating the impact on their interaction with biological targets like the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). mdpi.comnih.gov
Extensive research has demonstrated that minor changes to the bile acid scaffold, such as the position and orientation of hydroxyl groups or modifications to the side chain, can significantly alter their biological activity. nih.govacs.orgresearchgate.net For instance, the 6α position and the side chain of bile acids have been identified as key determinants of their affinity and efficacy as FXR agonists. nih.govacs.org
Future investigations into this compound will likely involve:
Systematic modification: Researchers will synthesize a series of analogues by altering the acetyl and hydroxyl groups, as well as other positions on the steroid nucleus and side chain.
Biological evaluation: These new derivatives will be tested for their ability to activate or inhibit key receptors and enzymes involved in bile acid pathways. researchgate.net
Computational modeling: Molecular modeling studies can provide insights into how these structural changes affect the binding of the molecule to its target, helping to rationalize the experimental findings. nih.gov
This research aims to develop derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties for potential therapeutic applications. mdpi.com
Applications in Advanced Materials Science based on Self-Assembly
Bile acids are recognized for their unique amphiphilic nature, possessing both hydrophobic and hydrophilic faces, which allows them to self-assemble into various supramolecular structures such as micelles, nanotubes, and gels. nih.govnih.gov This property has opened up exciting avenues for their use in materials science.
The self-assembly of bile acid derivatives can be finely tuned by chemical modifications. bohrium.com The introduction of an acetyl group in this compound can influence its self-assembly behavior, potentially leading to the formation of novel nanomaterials with unique properties.
Future research in this area could explore:
Controlled self-assembly: Investigating the conditions under which this compound and its derivatives self-assemble into specific nanostructures.
Functional materials: Incorporating functional moieties into the bile acid structure to create materials with specific optical, electronic, or catalytic properties.
Drug delivery systems: Utilizing the self-assembled structures as carriers for delivering drugs to specific targets in the body. bohrium.com The formation of stable aggregates can protect encapsulated drugs and control their release.
The ability to create tunable, biocompatible nanomaterials from bile acid derivatives holds significant promise for a wide range of applications in nanotechnology and biomedicine. researchgate.net
Development of Analytical Standards and Methodologies for Bile Acid Research
Accurate and reliable quantification of individual bile acids in biological samples is essential for both basic research and clinical diagnostics. avantiresearch.com The complexity of the bile acid pool, which includes numerous isomers and conjugates, presents significant analytical challenges. sciex.com
High-purity, well-characterized bile acid standards are crucial for the development and validation of analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). avantiresearch.comsciex.com These methods are widely used for the comprehensive profiling of bile acids in various biological matrices. nih.gov
This compound, as a synthetic and structurally defined compound, has the potential to serve as a valuable analytical standard. Future efforts in this area will focus on:
Certified Reference Material: Establishing this compound as a certified reference material with a high level of purity and comprehensive characterization data.
Method Development: Utilizing this standard to develop and validate new analytical methods for the separation and quantification of acetylated bile acid species. nih.gov
Internal Standard: Synthesizing isotopically labeled versions of this compound to be used as internal standards in quantitative LC-MS analysis, which helps to correct for variations in sample preparation and instrument response. sciex.com
The availability of such standards will improve the accuracy and comparability of data across different laboratories, advancing our understanding of bile acid metabolism in health and disease. oup.com
Exploration of this compound as a Chemical Building Block for Complex Molecules
The rigid steroidal framework of bile acids makes them attractive starting materials for the synthesis of complex and biologically active molecules. nih.gov this compound, with its specific functional groups, can serve as a versatile chemical building block.
The acetyl group at C-1 and the hydroxyl group at C-3 provide reactive handles for a variety of chemical transformations, allowing for the construction of more elaborate molecular architectures. Future synthetic endeavors may include:
Steroidal macrocycles: Utilizing the functional groups to cyclize the molecule, creating novel macrocyclic structures with potential host-guest properties.
Dendrimers: Using the bile acid as a core to build dendritic polymers with applications in drug delivery and catalysis. nih.gov
Combinatorial libraries: Systematically modifying the structure of this compound to generate a library of diverse compounds for high-throughput screening and drug discovery.
The exploration of this bile acid derivative as a synthetic precursor opens up possibilities for the creation of novel compounds with unique three-dimensional structures and biological activities that extend beyond the traditional roles of bile acids.
Q & A
Q. What are the key structural features of 1-acetyl-3-hydroxycholan-24-oic acid, and how do they influence its reactivity in synthetic pathways?
The compound’s structure includes a cholane backbone with a 3-hydroxy group, a 24-carboxylic acid moiety, and an acetyl group at position 1. The acetyl group enhances solubility in organic solvents, while the hydroxyl and carboxylic acid groups enable derivatization (e.g., esterification, amidation). Stereochemical configuration (e.g., 3α/β, 5β) must be confirmed via NMR or X-ray crystallography, as misassignment can lead to erroneous reactivity predictions .
Q. What spectroscopic methods are most reliable for characterizing this compound and its derivatives?
- 1H/13C NMR : Critical for confirming stereochemistry and substituent positions. For example, the acetyl group’s methyl protons appear as a singlet (~2.0–2.1 ppm), while hydroxyl protons may show broad peaks .
- HPLC-MS : Used to assess purity (>95% by area under the curve) and detect degradation products (e.g., deacetylated forms) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for the acetyl group) .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Stepwise Protection : Protect the 3-hydroxy group with acetyl chloride before introducing the 24-carboxylic acid to avoid unwanted esterification.
- Catalytic Conditions : Use mild bases (e.g., pyridine) to prevent β-elimination of the acetyl group.
- Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate) to separate acetylated and non-acetylated analogs .
Advanced Research Questions
Q. How do structural analogs of this compound (e.g., 3,7-dihydroxy-12-oxo derivatives) differ in biological activity, and what experimental models validate these differences?
Analogs with additional oxo/hydroxy groups (e.g., 3,7-dihydroxy-12-oxocholan-24-oic acid) often exhibit altered receptor binding affinities. For example:
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from:
- Purity Variability : Validate compound purity via HPLC and NMR before testing .
- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to reduce confounding factors.
- Metabolic Stability : Perform stability studies in microsomal preparations to account for rapid degradation in certain models .
Q. How can researchers design experiments to probe the metabolic fate of this compound in vivo?
- Isotopic Labeling : Synthesize deuterated or ¹³C-labeled analogs to track metabolites via LC-MS/MS.
- Bile Acid Transporters : Use knockout mouse models (e.g., ASBT-deficient) to study intestinal absorption.
- Enzymatic Profiling : Incubate the compound with cytochrome P450 isoforms (e.g., CYP3A4) to identify major oxidation pathways .
Q. What computational approaches aid in predicting the physicochemical properties of this compound derivatives?
- QSAR Modeling : Correlate logP values with substituent electronegativity to predict membrane permeability.
- Molecular Dynamics Simulations : Assess solvation free energy and aggregation tendencies in aqueous environments.
- Density Functional Theory (DFT) : Calculate pKa values for the carboxylic acid group to anticipate ionization states at physiological pH .
Methodological Notes
- Stereochemical Confirmation : Always compare experimental NMR data with published spectra for analogous compounds (e.g., lithocholic acid derivatives) to avoid misassignment .
- Data Reproducibility : Pre-register experimental protocols (e.g., reaction temperatures, solvent ratios) in open-access repositories to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
